

The Chemical Architecture of Australine: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Australine*

Cat. No.: *B055042*

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Introduction

Australine, a polyhydroxylated pyrrolizidine alkaloid, stands as a molecule of significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. First isolated from the seeds of the Australian black bean, *Castanospermum australe*, this natural product has garnered attention for its potent glycosidase inhibitory activity. This technical guide provides an in-depth exploration of the chemical structure of **Australine**, supported by spectroscopic and crystallographic data, and details the experimental protocols for its synthesis and isolation.

Chemical Structure and Properties

Australine is systematically named (1R,2R,3R,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol. Its chemical identity is further defined by the following properties:

Property	Value
Molecular Formula	C ₈ H ₁₅ NO ₄
Molecular Weight	189.21 g/mol
CAS Number	118396-02-4
SMILES	<chem>C1C[C@H]2--INVALID-LINK--O)O">C@@HCO</chem>
InChI	InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5+,6-,7-,8-/m1/s1

Spectroscopic Data for Structural Elucidation

The precise three-dimensional arrangement of atoms in **Australine** has been unequivocally determined through nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Australine** provides detailed information about the chemical environment of each proton within the molecule.

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	4.39	br t	2.6
H-2	4.27	t	
H-7	4.08	br t	12.1, 5.3
H-8a	3.91	dd	
H-8b	3.82	dd	12.3, 7.4
H-5a	3.54	dd	4.6, 2.9
H-3	3.43-3.40	m	12.3, 10.0, 6.2
H-7a	3.18	ddd	
H-5b	3.02-2.99	m	
H-6	1.95-1.86	m	

Note: Spectrum recorded in D₂O at 600 MHz.[\[1\]](#)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by identifying the chemical shifts of the carbon atoms in the **Australine** structure.

Carbon	Chemical Shift (ppm)
C-1	77.3
C-2	75.1
C-7	73.1
C-7a	68.9
C-8	63.5
C-3	55.7
C-5	44.9
C-6	33.9

Note: Spectrum recorded in D₂O at 150 MHz.[\[1\]](#)

X-ray Crystallography

While detailed crystallographic information files (CIF) for **Australine** are not readily available in public databases, X-ray diffraction studies have been instrumental in confirming its absolute stereochemistry. These studies reveal a rigid pyrrolizidine ring system with the hydroxyl and hydroxymethyl substituents adopting specific spatial orientations, which is crucial for its biological activity.

Experimental Protocols

Total Synthesis of Australine

A chemo-enzymatic approach has been successfully employed for the total synthesis of **Australine**, offering a concise and efficient route to this complex molecule.[\[1\]](#)

Key Steps:

- **Asymmetric Epoxidation:** The synthesis commences with an improved procedure for the asymmetric epoxidation of divinyl carbinol.

- **Enzymatic Aldol Reaction:** A key step involves a stereospecific aldol reaction, catalyzed by an aldolase, to construct the carbon backbone with the desired stereochemistry.
- **Bis-Reductive Amination:** The synthesis is completed by a sequential bis-reductive amination to form the pyrrolizidine ring system, yielding **Australine** without the need for protecting group manipulations of the hydroxyl functionalities.^[1]

This synthetic strategy is notable for its efficiency and stereocontrol, providing access to **Australine** and its stereoisomers for further biological evaluation.^{[1][2]}

Isolation from *Castanospermum australe*

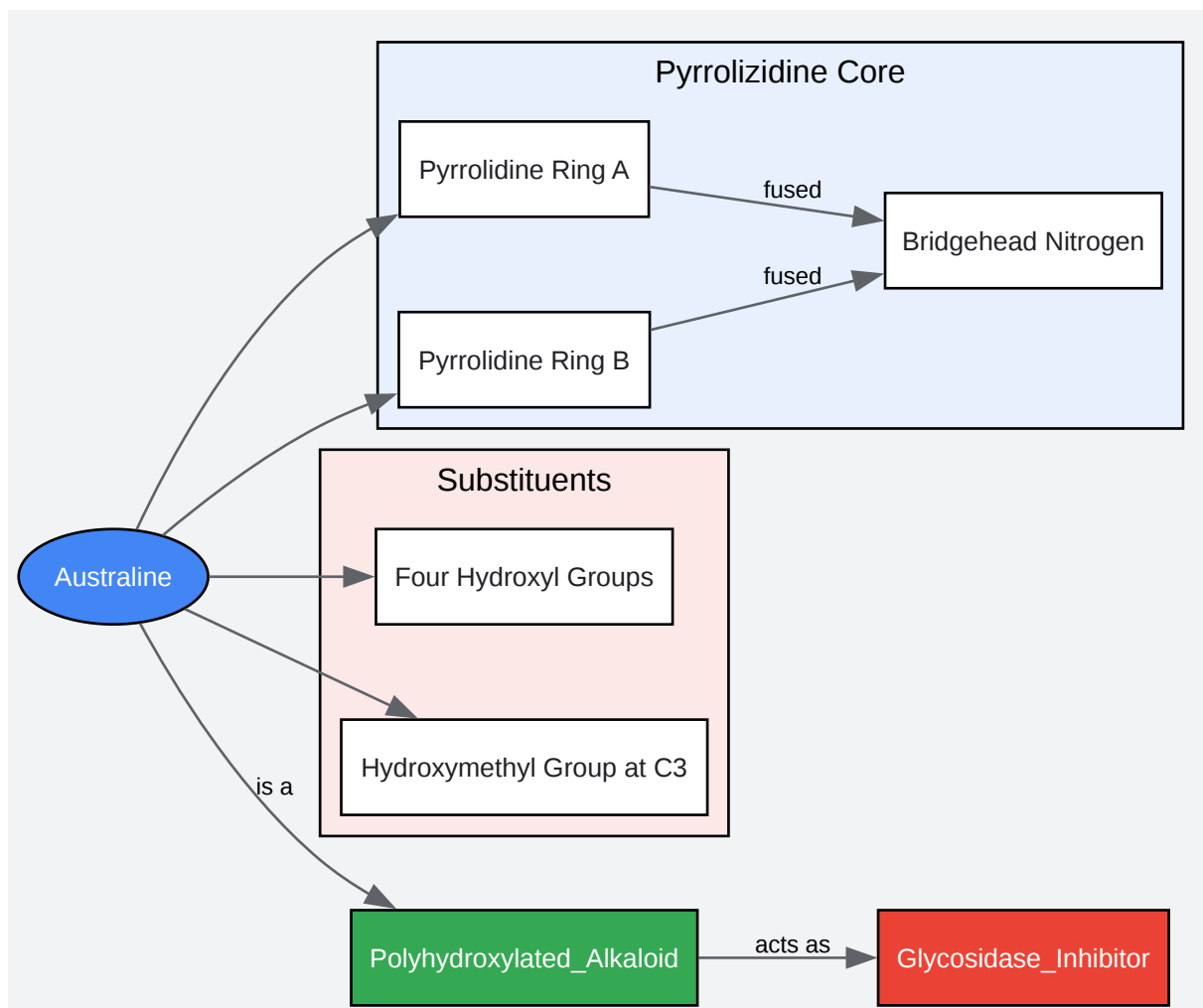
Australine is naturally produced by the Australian black bean tree, *Castanospermum australe*. The isolation and purification of **Australine** from its natural source involve a series of extraction and chromatographic steps.

General Procedure:

- **Extraction:** The seeds of *Castanospermum australe* are first ground and then extracted with a suitable solvent, typically a hydroalcoholic mixture, to isolate the crude alkaloid fraction.
- **Ion-Exchange Chromatography:** The crude extract is then subjected to ion-exchange chromatography to separate the basic alkaloids, including **Australine**, from other plant constituents.
- **Further Chromatographic Purification:** Final purification is achieved through a series of chromatographic techniques, which may include silica gel chromatography, size-exclusion chromatography, and/or preparative high-performance liquid chromatography (HPLC), to yield pure **Australine**.

Logical Relationships in Australine's Structure

The following diagram illustrates the key structural features of **Australine** and their relationship to its chemical classification.



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Core structural elements of **Australine**.

Conclusion

This technical guide has provided a detailed overview of the chemical structure of **Australine**, supported by comprehensive spectroscopic data. The methodologies for its total synthesis and isolation from its natural source have also been outlined. This information serves as a valuable resource for researchers engaged in the study of glycosidase inhibitors and the development of new therapeutic agents. The unique structural features of **Australine**, particularly its dense stereochemistry, make it a challenging and rewarding target for chemical synthesis and a fascinating subject for biological investigation.

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References

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